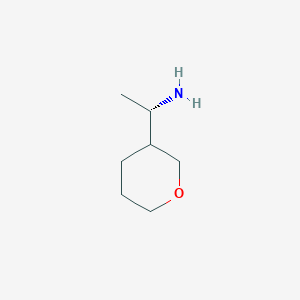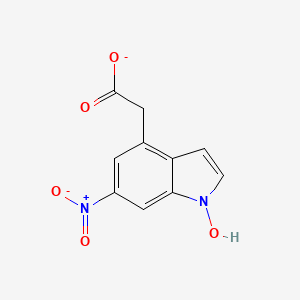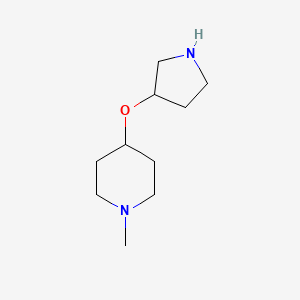
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-4-(pirrolidin-3-iloxi)piperidina es un compuesto químico con la fórmula molecular C10H20N2O. Es un derivado de la piperidina, una amina heterocíclica de seis miembros, y la pirrolidina, un anillo de cinco miembros que contiene nitrógeno.
Métodos De Preparación
La síntesis de 1-Metil-4-(pirrolidin-3-iloxi)piperidina típicamente implica la reacción de 1-metilpiperidina con 3-hidroxipirrolidina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como hidruro de sodio o carbonato de potasio, para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción se calienta luego para promover la formación del producto deseado. Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
1-Metil-4-(pirrolidin-3-iloxi)piperidina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio para producir derivados reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica con agentes halogenantes para formar derivados halogenados.
Ciclización: Bajo condiciones específicas, el compuesto puede experimentar reacciones de ciclización para formar estructuras cíclicas más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio sobre carbono. Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados reducidos, compuestos halogenados y productos ciclados .
Aplicaciones Científicas De Investigación
1-Metil-4-(pirrolidin-3-iloxi)piperidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: Se utiliza en estudios que investigan las relaciones estructura-actividad de los derivados de piperidina y pirrolidina.
Aplicaciones industriales: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 1-Metil-4-(pirrolidin-3-iloxi)piperidina implica su interacción con objetivos moleculares específicos, como receptores de neurotransmisores o enzimas. El compuesto puede actuar como un agonista o antagonista, modulando la actividad de estos objetivos e influyendo en varias vías biológicas. Los objetivos moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
1-Metil-4-(pirrolidin-3-iloxi)piperidina se puede comparar con otros compuestos similares, como:
1-Metil-4-(pirrolidin-3-il)piperidina: Este compuesto carece del átomo de oxígeno en el anillo de pirrolidina, lo que puede resultar en diferente reactividad química y actividad biológica.
4-(1-Pirrolidinil)piperidina: Este compuesto tiene una estructura similar pero con diferentes patrones de sustitución, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Derivados de piperidina y pirrolidina: Estos compuestos comparten las estructuras centrales de piperidina y pirrolidina pero con diferentes sustituyentes, afectando sus propiedades generales y aplicaciones .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-methyl-4-pyrrolidin-3-yloxypiperidine |
InChI |
InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
Clave InChI |
FOFLBPLTBITLGX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


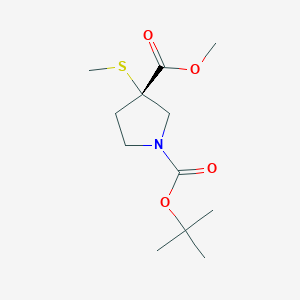
![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
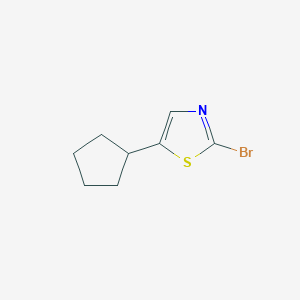
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)

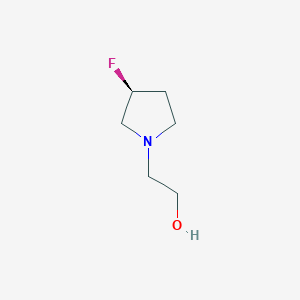


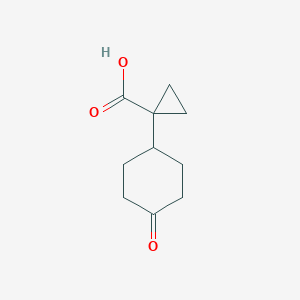
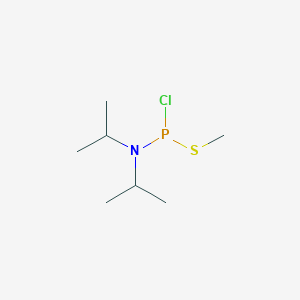
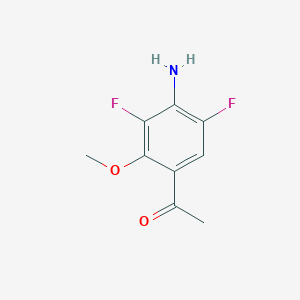
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
